molecular formula C18H19N3OS B11336900 4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol

4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol

Cat. No.: B11336900
M. Wt: 325.4 g/mol
InChI Key: VEENTIUTBLSYCO-UHFFFAOYSA-N
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Description

4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol is an organic compound that belongs to the family of phenols It features a phenol group attached to a triazole ring, which is further substituted with a butylsulfanyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol can be achieved through a multi-step process involving the formation of the triazole ring followed by the introduction of the butylsulfanyl and phenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and arylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Butylsulfanyl)phenol: A simpler analog lacking the triazole ring.

    4-Phenyl-1,2,4-triazole: Lacks the phenol and butylsulfanyl groups.

    4-(Butylsulfanyl)-4H-1,2,4-triazole: Lacks the phenyl group.

Uniqueness

4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol is unique due to the combination of its phenol, triazole, butylsulfanyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

4-(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C18H19N3OS/c1-2-3-13-23-18-20-19-17(14-9-11-16(22)12-10-14)21(18)15-7-5-4-6-8-15/h4-12,22H,2-3,13H2,1H3

InChI Key

VEENTIUTBLSYCO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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